molecular formula C9H18O8 B031915 Glucosylglycerol CAS No. 22160-26-5

Glucosylglycerol

Cat. No. B031915
CAS RN: 22160-26-5
M. Wt: 254.23 g/mol
InChI Key: AQTKXCPRNZDOJU-ZEBDFXRSSA-N
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Description

Glucosylglycerol, a powerful osmolyte, is produced by plants, algae, and bacteria as an adaptation to salt stress and drought. It has garnered attention for its potential applications, notably as a moisturizing agent in cosmetics. The synthesis and industrial-scale production of GG have been realized through biocatalytic processes, highlighting its significance beyond mere biological occurrence (Luley-Goedl et al., 2010).

Synthesis Analysis

GG's synthesis involves a biocatalytic process utilizing sucrose phosphorylase for the regioselective glucosylation of glycerol, employing sucrose as the donor substrate. This enzymatic conversion yields GG and D-fructose, with a notable process developed for manufacturing GG on an industrial scale (Luley-Goedl et al., 2010). Additionally, high-yield biosynthesis of GG through coupling phosphorolysis and transglycosylation reactions has been demonstrated, showing the industrial application potential for GG manufacturing (Zhang et al., 2020).

Molecular Structure Analysis

The molecular structure of GG, as indicated in studies, supports its function and stability as an osmolyte. Its synthesis involves specific chemical structures and enzymatic pathways that ensure the regioselective attachment of glucose to glycerol, underlining the intricate nature of its molecular composition (Gurr et al., 1968).

Chemical Reactions and Properties

The chemical reactivity and properties of GG relate to its formation and potential chemical modifications. GG's synthesis involves regioselective enzymatic reactions, highlighting its specific chemical characteristics essential for its role as an osmolyte and its applications in various industries (Luley-Goedl et al., 2010).

Physical Properties Analysis

GG's physical properties, such as its thermotropic and barotropic gel-phase polymorphism, have been explored through spectroscopic studies. These studies provide insights into the lamellar gel phases of GG derivatives, emphasizing their stability and behavior under different temperature and pressure conditions, which are crucial for its biological and industrial applications (Lewis et al., 1990).

Chemical Properties Analysis

The chemical properties of GG, including its interaction with enzymes and potential for synthesis through various biochemical pathways, have been extensively studied. These investigations reveal the efficiency and specificity of enzymatic reactions in synthesizing GG, underscoring its valuable chemical properties for industrial production (Luley-Goedl et al., 2010); (Zhang et al., 2020).

Scientific Research Applications

Biosynthesis and Biotechnological Production

Glucosylglycerols (GGs) are used by bacteria and plants to adapt to salt or desiccation stresses. They have potential applications in health care due to their protective effects on human skin and the digestive system. Various synthesis methods, including chemical, enzymatic, and biological approaches, have been developed for GG production. However, the efficiency of GG synthesis, particularly biological synthesis, is still relatively low. Advances in genome sequencing and synthetic biology tools could improve the efficiency of GG synthesis (Tan, Luo, & Lu, 2016).

Photosynthetic and Extracellular Production

Genetically modified and encapsulated cyanobacteria, such as Synechocystis sp. PCC 6803, have been used for efficient GG production and secretion. This method involves disrupting certain genes related to GG uptake and synthesis regulation, demonstrating the feasibility of using gel encapsulation methods for semicontinuous culturing conditions (Tan, Du, & Lu, 2014).

Industrial Applications and Biocatalysis

A biocatalytic process for GG synthesis using sucrose phosphorylase has been established for industrial applications. This process allows for high-yield production of GG, which is marketed as a moisturizing agent in cosmetics (Luley-Goedl et al., 2010). Additionally, high-yield biosynthesis of GG has been achieved through coupling phosphorolysis and transglycosylation reactions, offering potential for large-scale industrial applications (Zhang et al., 2020).

Prebiotic Potential

GG has been shown to have prebiotic properties, promoting probiotic growth, inhibiting pathogens, and showing tolerance to gastrointestinal conditions. This suggests its potential application in functional foods (Sawangwan, 2015).

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Future Directions

The vital roles of GG and of its important derivative the mycobacterial methylglucose lipopolysaccharide (MGLP) discussed here are now evident, making their metabolic links attractive targets for the development of new urgently needed antimycobacterial therapies . The molecular regulatory mechanism mediated by GylR presumably exists widely in Streptomyces . Our findings would facilitate the design of glycerol utilization pathways for producing valuable products .

properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-(1,3-dihydroxypropan-2-yloxy)-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O8/c10-1-4(2-11)16-9-8(15)7(14)6(13)5(3-12)17-9/h4-15H,1-3H2/t5-,6-,7+,8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTKXCPRNZDOJU-ZEBDFXRSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC(CO)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC(CO)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501316839
Record name Glucosylglycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501316839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-O-(alpha-D-glucopyranosyl)glycerol

CAS RN

22160-26-5
Record name Glucosylglycerol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22160-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glucosylglycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501316839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S,3R,4S,5S,6R)-2-(1,3-dihydroxypropan-2-yloxy)-6-(hydroxymethyl)oxane-3,4,5-triol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.259.764
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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